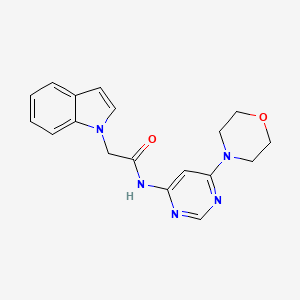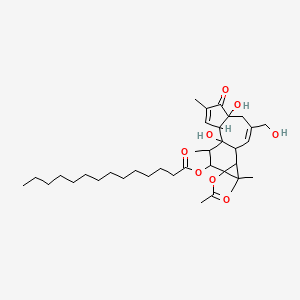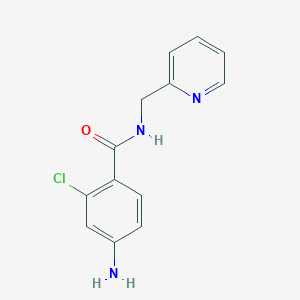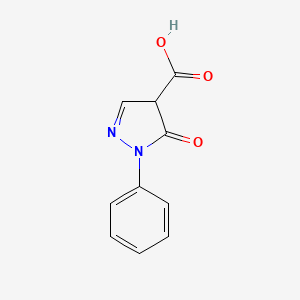
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole, also known as CPD-PY, is a novel compound with a wide range of potential applications in the field of scientific research. It is a member of the benzimidazole family, which is known for its ability to bind to a range of proteins and other molecules. CPD-PY has been found to have several biochemical and physiological effects, as well as potential applications in the laboratory.
Scientific Research Applications
Environmental Exposure and Biomonitoring
The compound is studied in the context of environmental exposure and biomonitoring. Studies have shown that humans are continually exposed to heterocyclic amines like 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole through diet, and these compounds are detectable in human urine samples. This finding underlines the importance of monitoring exposure to such compounds, which are present in cooked foods and might pose health risks due to their carcinogenic nature (Ushiyama et al., 1991). Additionally, the quantification of these heterocyclic amines in human hair or rodent fur has been validated as a method for non-invasively biomonitoring chronic exposure to potential human carcinogens like 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole (Bessette et al., 2009).
Carcinogenicity and Genotoxicity
The compound's carcinogenic and genotoxic potential has been a subject of research. In human and rodent models, the compound has shown the formation of DNA and protein adducts, which are markers of potential carcinogenicity. The metabolite profiles between humans and rodents for compounds like 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole indicate differences in bioactivation and detoxification processes, suggesting that human responses to these compounds may not be accurately represented in rodent models (Turteltaub et al., 1999).
Pesticide Exposure and Health Implications
Studies have assessed the exposure to compounds similar to 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole in specific populations, like preschool children, to understand the risks and levels of exposure. This research is crucial for developing public health policies regarding the regulation and use of such chemicals, considering their neurotoxicant potential (Babina et al., 2012).
Drug Metabolism and Pharmacokinetics
The metabolism and disposition of related compounds, which serve as direct thrombin inhibitors in humans, have also been studied. This research helps in understanding the pharmacokinetics, metabolic pathways, and potential for interactions with other drugs, contributing to safer and more effective therapeutic applications (Blech et al., 2008).
properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-4-8-21-15-10-12(3)11(2)9-14(15)20-17(21)13-6-5-7-19-16(13)18/h1,5-7,9-10H,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUVKBFPMLEVKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(2-propynyl)-1H-1,3-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)


![(1R,5S)-8-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2404216.png)
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)

![1-(4-Fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2404225.png)





